5-Tert-butyl-1,3-thiazole-2-carbaldehyde
Overview
Description
5-Tert-butyl-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound that features a thiazole ring substituted with a tert-butyl group at the 5-position and an aldehyde group at the 2-position
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to undergo various chemical reactions, such as the Baylis–Hillman reaction , which may influence their interaction with biological targets.
Result of Action
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities , and antitumor activities .
Biochemical Analysis
Biochemical Properties
5-Tert-butyl-1,3-thiazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it has been observed to undergo reactions catalyzed by enzymes such as DABCO (1,4-diazabicyclo[2.2.2]octane), which is involved in the Baylis-Hillman reaction . This interaction highlights the compound’s ability to participate in enzyme-catalyzed processes, making it a valuable intermediate in synthetic organic chemistry.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, studies have indicated that this compound can induce apoptosis and cause cell cycle arrest in cancer cell lines such as HeLa, A549, and MCF-7 . These effects suggest that this compound may have potential as an antitumor agent, impacting cellular processes that are crucial for cancer cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with enzymes involved in the Baylis-Hillman reaction suggests a role in enzyme catalysis . Additionally, the compound’s ability to induce apoptosis in cancer cells is likely due to its interaction with proteins that regulate cell death pathways . These molecular interactions underscore the compound’s potential in modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept at 4°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. For instance, high doses of the compound have been associated with potent growth inhibition properties in cancer cell lines . It is essential to determine the toxic or adverse effects at high doses to ensure its safe application in therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The compound’s participation in the Baylis-Hillman reaction, catalyzed by DABCO, is one example of its involvement in metabolic processes . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with carbon disulfide and chloroacetaldehyde in the presence of a base to form the thiazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: 5-Tert-butyl-1,3-thiazole-2-carboxylic acid.
Reduction: 5-Tert-butyl-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
5-Tert-butyl-1,3-thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-thiazole-2-carbaldehyde: Similar structure but with a methyl group instead of a tert-butyl group.
5-Ethyl-1,3-thiazole-2-carbaldehyde: Similar structure but with an ethyl group instead of a tert-butyl group.
5-Phenyl-1,3-thiazole-2-carbaldehyde: Similar structure but with a phenyl group instead of a tert-butyl group.
Uniqueness
5-Tert-butyl-1,3-thiazole-2-carbaldehyde is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and potentially improve its efficacy in various applications compared to its simpler analogs.
Properties
IUPAC Name |
5-tert-butyl-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-8(2,3)6-4-9-7(5-10)11-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOKRXJCKZRLJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-76-4 | |
Record name | 5-tert-butyl-1,3-thiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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